molecular formula C25H19ClN4O3 B11204917 N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide

Cat. No.: B11204917
M. Wt: 458.9 g/mol
InChI Key: NPVRYXFWLBQXCA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrimido[1,2-a]benzimidazole core, which is known for its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline and 2-phenylpyrimidine-4,6-dione. The reaction conditions may involve:

    Condensation reactions: Combining the starting materials under acidic or basic conditions.

    Cyclization reactions: Forming the heterocyclic ring structure.

    Acylation reactions: Introducing the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to speed up the reaction.

    Temperature control: Maintaining optimal temperatures to ensure the desired reaction pathway.

    Purification techniques: Employing methods like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Halogen atoms like chlorine can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential as a bioactive compound.

    Medicine: Exploring its therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilizing its unique chemical properties in material science or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating certain enzymes.

    Receptors: Binding to receptors to modulate biological pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrimidin-1-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylbenzimidazol-1-yl)acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide is unique due to its specific ring structure and functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C25H19ClN4O3/c1-33-22-12-11-17(26)13-19(22)27-23(31)15-29-20-9-5-6-10-21(20)30-24(32)14-18(28-25(29)30)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,27,31)

InChI Key

NPVRYXFWLBQXCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=C5

Origin of Product

United States

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